molecular formula C30H50O4 B1153122 Tetrahydroxysqualene CAS No. 1043629-23-7

Tetrahydroxysqualene

Cat. No. B1153122
CAS RN: 1043629-23-7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydroxysqualene is a triterpenoid . It is a squalene substituted by four hydroxy groups .


Synthesis Analysis

Tetrahydroxysqualene was isolated using bioassay-guided fractionation of the methanolic extract of Rhus taitensis leaves and twigs . The structure of tetrahydroxysqualene was elucidated on the basis of HRESIMS and 1D and 2D NMR spectra .


Molecular Structure Analysis

Tetrahydroxysqualene has a molecular formula of C30H50O4 . It contains a total of 83 bonds, including 33 non-H bonds, 6 multiple bonds, 17 rotatable bonds, 6 double bonds, 4 hydroxyl groups, and 1 primary alcohol .


Chemical Reactions Analysis

Tetrahydroxysqualene is a triterpenoid that is squalene substituted by four hydroxy groups .


Physical And Chemical Properties Analysis

Tetrahydroxysqualene has a molecular weight of 474.72 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Antimycobacterial Drug Development

Tetrahydroxysqualene has been identified as a potential antimycobacterial drug . It exhibits activity against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis (TB). With an MIC (Minimum Inhibitory Concentration) of 10.0 µg/mL, it shows promise for the development of new treatments, particularly in the face of drug-resistant TB strains .

Metabolite Research

As a metabolite found in Rhus taitensis , Tetrahydroxysqualene’s role in the plant’s biochemistry is of interest. Understanding its function could provide insights into plant defense mechanisms and lead to agricultural applications .

Triterpenoid Chemistry

Tetrahydroxysqualene is a triterpenoid, a class of chemical compounds with diverse biological activities. Research into its structure and synthesis could contribute to the broader field of triterpenoid chemistry, with implications for pharmacology and synthetic biology .

Natural Product Synthesis

The compound’s isolation from natural sources like Rhus taitensis highlights the importance of biodiversity in discovering new chemical entities. It underscores the potential of natural product synthesis in drug discovery and development .

Phytochemistry

Tetrahydroxysqualene’s presence in specific parts of plants, such as leaves and twigs, makes it a subject of phytochemical studies. These studies can lead to the discovery of new phytochemicals with various uses in medicine and industry .

Safety And Hazards

Safety measures for handling Tetrahydroxysqualene include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

(2E)-2-[(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenylidene]propane-1,1,1,3-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O4/c1-24(2)13-9-16-27(5)19-10-17-25(3)14-7-8-15-26(4)18-11-20-28(6)21-12-22-29(23-31)30(32,33)34/h13-15,19-20,22,31-34H,7-12,16-18,21,23H2,1-6H3/b25-14+,26-15+,27-19+,28-20+,29-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADHQFKVVDBWOY-GDXSTRLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(CO)C(O)(O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\CO)/C(O)(O)O)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 73554037

Q & A

Q1: What is the known efficacy of Tetrahydroxysqualene against Mycobacterium tuberculosis?

A1: Research indicates that Tetrahydroxysqualene exhibits antituberculosis activity with a minimum inhibitory concentration (MIC) of 10.0 µg/mL against Mycobacterium tuberculosis []. This means that this concentration of Tetrahydroxysqualene was sufficient to inhibit the growth of Mycobacterium tuberculosis in vitro.

Q2: What is the potential of Tetrahydroxysqualene as a future treatment for tuberculosis?

A2: While the study demonstrates the in vitro activity of Tetrahydroxysqualene against Mycobacterium tuberculosis [], further research is crucial to determine its potential as a therapeutic agent. Key areas for future investigation include:

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